REACTION_CXSMILES
|
O=S(Cl)Cl.[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([C:15]([F:18])([F:17])[F:16])[CH:7]=1.[CH3:19]O>>[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:19])=[O:11])=[C:8]([C:15]([F:16])([F:17])[F:18])[CH:7]=1
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
40 mL
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
Solvent was removed in vacuo
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Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (×2), brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |